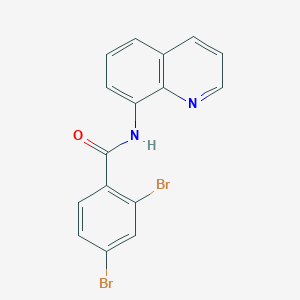

2,4-dibromo-N-(8-quinolinyl)benzamide

Description

Properties

Molecular Formula |

C16H10Br2N2O |

|---|---|

Molecular Weight |

406.07 g/mol |

IUPAC Name |

2,4-dibromo-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H10Br2N2O/c17-11-6-7-12(13(18)9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |

InChI Key |

BSUQKXHDEVLSER-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Br)Br)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Br)Br)N=CC=C2 |

solubility |

0.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in Catalytic C–H Activation

- N-(8-Quinolinyl)benzamide (No Halogen Substituents): Serves as a benchmark for C–H annulation reactions. In cobalt-electro-catalyzed systems, it reacts with ethyne to form isoquinolinones efficiently . The absence of bromine substituents reduces steric hindrance, enabling broader substrate compatibility.

- 2,4-Dibromo-N-(8-quinolinyl)benzamide: The bromine atoms may hinder reactivity in certain catalytic systems due to increased steric bulk.

- 4-Chloro-N-(quinolin-8-yl)benzamide: Substituting bromine with chlorine reduces molecular weight (282.73 g/mol) and logP (3.96 vs. >4 for dibromo). This increases solubility but may diminish metal-coordination strength, affecting catalytic efficiency .

Table 1: Reactivity in Metal-Catalyzed Reactions

Table 2: Enzyme Inhibition Profiles

Table 3: Physical Properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,4-dibromo-N-(8-quinolinyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential bromination of a benzamide precursor followed by coupling with 8-aminoquinoline. Key steps include:

- Bromination : Use of brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled temperatures (0–25°C) to ensure regioselectivity at the 2,4-positions .

- Amide Coupling : Employ coupling reagents like EDCl/HOBt or PyBOP in anhydrous DMF to link the brominated benzoyl chloride to 8-aminoquinoline .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and stoichiometry (1.2–1.5 equiv of brominating agents) to improve yields (typically 50–70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., quinoline H-2/H-7 shifts at δ 8.8–9.0 ppm) and bromine integration .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z ~435–440) .

- Elemental Analysis : Verify C/H/N/Br ratios within ±0.3% of theoretical values .

Q. How can purification challenges (e.g., low solubility) be addressed during isolation?

- Methodology :

- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal formation .

- Column Chromatography : Employ silica gel with gradient elution (hexane → EtOAc) for polar impurities .

Advanced Research Questions

Q. How do reaction conditions dictate divergent mechanistic pathways in copper-mediated C–H functionalization of this compound?

- Methodology :

- Basic Conditions : Directed C–H methoxylation/chlorination via organometallic Cu(II) intermediates (e.g., acetate-bridged dimers) .

- Acidic Conditions : Non-directed chlorination through single-electron-transfer (SET) mechanisms, confirmed by radical trapping experiments .

- Validation : Use kinetic isotope effect (KIE) studies and DFT calculations to distinguish pathways .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogues of this compound?

- Methodology :

- Substituent Variation : Synthesize derivatives with halogen (Cl/F), nitro, or cyano groups at the benzamide ring to assess electronic effects .

- Biological Assays : Test inhibition of HDACs (via fluorescence polarization) or antimicrobial activity (MIC assays) .

- Computational Docking : Use AutoDock Vina to predict binding modes with targets like histone deacetylases .

Q. How can computational modeling resolve discrepancies in experimental reaction outcomes?

- Methodology :

- Mechanistic Simulations : Apply Gaussian09 to model transition states for competing pathways (e.g., methoxylation vs. chlorination) .

- Solvent Effects : Compare SMD-implicit (e.g., methanol) vs. explicit solvent models to explain yield variations .

Q. What experimental approaches identify biological targets of this compound?

- Methodology :

- Pull-Down Assays : Use biotinylated probes with streptavidin beads to isolate interacting proteins .

- Cellular Profiling : RNA-seq to track gene expression changes (e.g., upregulation of p21 in HDAC inhibition) .

Q. How do solvent polarity and coordinating ability influence regioselectivity in derivatization reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.